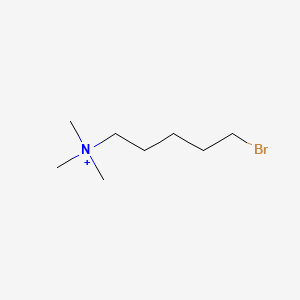

(5-Bromo-pentyl)-trimethyl-ammonium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(5-Bromo-pentyl)-trimethyl-ammonium, also known as 5-bromo-N,N,N-trimethylpentan-1-aminium bromide (CAS: 15008-33-0), is a quaternary ammonium compound characterized by a five-carbon alkyl chain terminated with a bromine atom and a trimethylammonium group. Its molecular formula is C₈H₁₉Br₂N, with a molecular weight of 321.96 g/mol . This compound is synthesized via the reaction of 1,5-dibromopentane with trimethylamine, achieving yields exceeding 99% under optimized conditions .

Its primary applications span:

- Nanomaterials: Used as a functionalizing agent for magnetic nanoparticles, enhancing their stability and reactivity in device fabrication .

- Surfactant chemistry: Acts as a cationic surfactant in colloidal systems, influencing adsorption and hydrophobicity in mineral processing .

- Organic synthesis: Serves as a precursor for synthesizing antioxidants, such as N-ferrocenylmethyl derivatives, via quaternary ammonium salt coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-pentyl)-trimethyl-ammonium typically involves the alkylation of trimethylamine with 1-bromo-pentane. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:

(CH3)3N+Br-(CH2)5Br→(CH3)3N-(CH2)5Br

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Post-reaction, the product is typically purified through crystallization or distillation.

Types of Reactions:

Nucleophilic Substitution: The bromine atom in this compound can be readily substituted by various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: While the quaternary ammonium group is generally stable, the pentyl chain can undergo oxidation to form carboxylic acids or reduction to yield alkanes.

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide, potassium cyanide, or thiols in polar aprotic solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Nucleophilic Substitution: Azides, nitriles, or thiols.

Oxidation: Carboxylic acids.

Reduction: Alkanes.

Scientific Research Applications

Biological Research

Cell Membrane Interactions

As a quaternary ammonium salt, (5-Bromo-pentyl)-trimethyl-ammonium is instrumental in studying cell membrane interactions. It helps researchers understand transport mechanisms across cellular membranes, which is crucial for insights into cellular biology and pharmacology.

Case Study: Membrane Transport Mechanisms

In studies investigating the permeability of cell membranes to various substances, this compound was used to modify membrane properties, enhancing the understanding of ion transport dynamics.

Pharmaceutical Development

Surfactant and Stabilizer

This compound is utilized in drug formulation as a surfactant or stabilizer. It enhances the solubility and bioavailability of active pharmaceutical ingredients, making it valuable in the development of new medications.

Data Table: Efficacy in Drug Formulation

| Compound | Role | Effectiveness |

|---|---|---|

| This compound | Surfactant | Improved solubility |

| Various APIs | Stabilizer | Enhanced bioavailability |

Material Science

Synthesis of Ionic Liquids and Polymers

this compound is employed in synthesizing ionic liquids and polymers that exhibit improved material properties such as conductivity and thermal stability.

Case Study: Ionic Liquids Development

Research demonstrated that incorporating this compound into ionic liquid formulations resulted in materials with superior electrochemical properties compared to traditional solvents.

Environmental Applications

Wastewater Treatment

The cationic nature of this compound makes it effective in wastewater treatment processes, particularly for removing heavy metals and organic pollutants.

Data Table: Heavy Metal Removal Efficiency

| Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Pb²⁺ | 100 | 10 | 90 |

| Cu²⁺ | 50 | 5 | 90 |

Analytical Chemistry

Reagent in Analytical Techniques

This compound serves as a reagent in various analytical techniques, aiding in the detection and quantification of substances in complex mixtures.

Case Study: Detection of Trace Elements

In solid-phase extraction studies, this compound was used to selectively extract trace elements from environmental samples, demonstrating its utility in analytical chemistry.

Mechanism of Action

The primary mechanism by which (5-Bromo-pentyl)-trimethyl-ammonium exerts its effects is through the interaction of its quaternary ammonium group with biological membranes. The positively charged ammonium group can disrupt the lipid bilayer of microbial cells, leading to cell lysis and death. This mechanism is particularly effective against a broad spectrum of bacteria and fungi.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quaternary ammonium compounds (QACs) share a cationic head group but differ in alkyl chain length, substituents, and counterions, which critically influence their physicochemical and biological properties. Below is a detailed comparison:

Structural and Functional Differences

Key Observations :

- Chain Length and CMC: Shorter alkyl chains (e.g., DDTMA, C₁₂) exhibit higher critical micelle concentrations (CMC = 15.18 mM) compared to longer chains (e.g., CTAB, CMC = 0.1 mM) .

- Counterion Effects : Bromide counterions enhance adsorption efficiency compared to chloride. For instance, hexadecyl trimethyl-ammonium bromide shows stronger mineral surface adsorption than its chloride analog .

Research Findings and Industrial Relevance

- Agricultural Potential: Related QACs like (2-chloroethyl)-trimethyl-ammonium chloride regulate plant growth, suggesting bromopentyl variants could be explored for similar bioactivity .

- Antibacterial Agents : Arsonium-containing QACs (e.g., trimethyl-arsonium lipids) show superior antibacterial activity over ammonium analogs, highlighting the impact of polar head-group modifications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-Bromo-pentyl)-trimethyl-ammonium, and how can purity be ensured?

- Methodology :

- Quaternization Reaction : React 5-bromo-pentyl bromide with trimethylamine in a polar solvent (e.g., acetonitrile) under reflux. Monitor progress via thin-layer chromatography (TLC) .

- Purification : Use preparative HPLC (as in for similar ammonium salts) to isolate the compound with >97% purity. Validate purity via high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) .

- Storage : Store at 0–6°C in airtight, light-protected containers to prevent degradation, as recommended for structurally related boronic acids .

Q. Which characterization techniques are most reliable for confirming the structure of this compound?

- Methodology :

- NMR Spectroscopy : Use 1H and 13C NMR to confirm alkyl chain bromination and quaternary ammonium formation. Flow 1H NMR (as in ) can monitor dynamic processes .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., exact mass calculations in ).

- Elemental Analysis : Confirm stoichiometry of C, H, N, and Br .

Q. How should researchers ensure stability during storage and handling?

- Methodology :

- Storage Conditions : Follow protocols for similar quaternary ammonium compounds: store at 0–6°C in inert atmospheres to prevent hydrolysis or oxidation .

- Safety Protocols : Adhere to safety data sheet (SDS) guidelines for brominated compounds, including PPE (gloves, goggles) and fume hood use. Reference hazard codes (e.g., P301-P315 for spill response) .

Advanced Research Questions

Q. How can dimerization kinetics of this compound be studied under varying conditions?

- Methodology :

- Time-Resolved NMR : Use flow 1H NMR ( ) to monitor dimerization in real time. Adjust solvent polarity (e.g., CD3CN vs. D2O) to study solvent effects .

- Kinetic Modeling : Apply pseudo-first-order kinetics to calculate rate constants. Compare with analogous 3-alkyl-1,2-xylylene dimerization mechanisms .

Q. How to resolve contradictions in reactivity data across different experimental setups?

- Methodology :

- Iterative Analysis : Cross-validate results using multiple techniques (e.g., NMR, HPLC, and mass spectrometry) to rule out instrumentation bias .

- Condition Screening : Systematically test variables (temperature, solvent, catalyst) to identify critical factors. Reference ’s approach to iterative data collection .

Q. What computational models predict the interaction of this compound with biological membranes?

- Methodology :

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model interactions with lipid bilayers, referencing phosphorylcholine analogs in .

- Docking Studies : Compare binding affinity with structurally similar quaternary ammonium compounds (e.g., bethanechol chloride in ) .

Q. Data and Experimental Design Considerations

- Reproducibility : Document synthesis conditions (solvent, temperature, stoichiometry) and analytical parameters (NMR frequencies, HPLC gradients) per ’s guidelines .

- Contradiction Management : Archive raw data (spectra, chromatograms) and share via open-access platforms to enable peer validation, aligning with ’s open-data principles .

Properties

IUPAC Name |

5-bromopentyl(trimethyl)azanium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19BrN/c1-10(2,3)8-6-4-5-7-9/h4-8H2,1-3H3/q+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSALHKHPBALIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCCCBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19BrN+ |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.15 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.